1-(5-Bromo-6-methoxypyridin-2-yl)piperazine dihydrochloride
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Overview
Description
1-(5-Bromo-6-methoxypyridin-2-yl)piperazine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a bromine atom at the 5-position and a methoxy group at the 6-position of the pyridine ring, which is connected to a piperazine moiety
Preparation Methods
The synthesis of 1-(5-Bromo-6-methoxypyridin-2-yl)piperazine dihydrochloride typically involves several steps:
Cyclization of 1,2-diamine derivatives: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form protected piperazines.
Palladium-catalyzed cyclization: This method uses a palladium catalyst to facilitate the cyclization of alkenes, leading to the formation of piperazine derivatives.
Visible-light-promoted decarboxylative annulation: This method involves the use of visible light to promote the annulation of glycine-based diamines with various aldehydes.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-(5-Bromo-6-methoxypyridin-2-yl)piperazine dihydrochloride undergoes various chemical reactions, including:
Substitution reactions: The bromine atom at the 5-position can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and reduction reactions: The methoxy group at the 6-position can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Cyclization reactions: The piperazine moiety can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include palladium catalysts, sulfonium salts, and visible light-promoted catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Bromo-6-methoxypyridin-2-yl)piperazine dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(5-Bromo-6-methoxypyridin-2-yl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors and enzymes, leading to its biological effects . The bromine and methoxy groups may also contribute to its activity by influencing its binding affinity and selectivity .
Comparison with Similar Compounds
1-(5-Bromo-6-methoxypyridin-2-yl)piperazine dihydrochloride can be compared with other similar compounds, such as:
1-(5-Bromo-3-methylpyridin-2-yl)piperazine: This compound has a methyl group instead of a methoxy group at the 6-position.
1-(5-methoxypyridin-2-yl)piperazine: This compound lacks the bromine atom at the 5-position.
The presence of the bromine and methoxy groups in this compound makes it unique and may contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C10H16BrCl2N3O |
---|---|
Molecular Weight |
345.06 g/mol |
IUPAC Name |
1-(5-bromo-6-methoxypyridin-2-yl)piperazine;dihydrochloride |
InChI |
InChI=1S/C10H14BrN3O.2ClH/c1-15-10-8(11)2-3-9(13-10)14-6-4-12-5-7-14;;/h2-3,12H,4-7H2,1H3;2*1H |
InChI Key |
RVVOSHFJXHDLCH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=N1)N2CCNCC2)Br.Cl.Cl |
Origin of Product |
United States |
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